Acetyl benzyl disulfide

Übersicht

Beschreibung

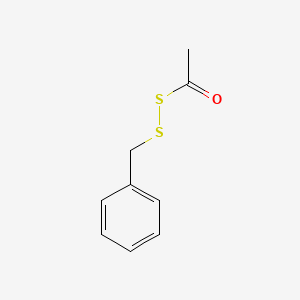

Acetyl benzyl disulfide is an organic compound characterized by the presence of two sulfur atoms connected by a single bond, with an acetyl group and a benzyl group attached to each sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Acetyl benzyl disulfide can be synthesized through several methods. One common approach involves the oxidative coupling of thiols. For instance, benzyl thiol can be oxidized using molecular oxygen in the presence of ethanol to form benzyl disulfide, which can then be acetylated to produce this compound .

Industrial Production Methods: In industrial settings, this compound can be produced using a one-pot synthesis method. This involves reacting benzyl chloride with thiourea and elemental sulfur in the presence of sodium carbonate in wet polyethylene glycol at elevated temperatures . This method is efficient and scalable, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: Acetyl benzyl disulfide undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be cleaved through oxidation, forming sulfoxides or sulfones.

Reduction: The compound can be reduced to thiols using reducing agents like lithium aluminum hydride.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Molecular oxygen or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols.

Substitution: Various substituted disulfides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Reagent in Organic Chemistry

Acetyl benzyl disulfide is primarily utilized as a reagent in organic synthesis for the formation of disulfide bonds. It serves as a precursor in the synthesis of complex organic molecules, facilitating reactions that involve thiol-disulfide exchanges. The compound can undergo oxidation and reduction reactions, allowing for the generation of sulfoxides or sulfones and the reduction to thiols, respectively.

Synthetic Pathways

The compound can be synthesized through various methods, including:

- Oxidative Coupling : Benzyl thiol is oxidized to form benzyl disulfide, which is then acetylated.

- One-Pot Synthesis : Involves reacting benzyl chloride with thiourea and sulfur in the presence of sodium carbonate.

Biological Applications

Protein Folding and Stabilization

this compound has been studied for its role in protein folding and stabilization due to its ability to form disulfide bonds. These bonds are critical in maintaining the structural integrity of proteins, influencing their biological activity.

Antifungal and Antibacterial Properties

Research has indicated that this compound possesses antifungal and antibacterial activities. A study demonstrated its fungicidal efficacy against various fungal strains, including Fusarium culmorum and Fusarium oxysporum. The synthesized compounds exhibited high inhibition rates, making them potential candidates for developing new antifungal agents .

Industrial Applications

Vulcanization Agents

In industrial settings, this compound is used as a vulcanizing agent in rubber production. Its ability to form cross-links between polymer chains enhances the mechanical properties of rubber products.

Intermediate in Organic Synthesis

The compound serves as an intermediate in synthesizing other organic compounds, contributing to the development of pharmaceuticals and agrochemicals. Its versatility in chemical reactions allows for the creation of diverse functionalized compounds .

Case Study 1: Fungicidal Activity

A study conducted on acetyl substituted benzyl disulfides revealed their potent fungicidal activity. The compounds were synthesized and tested against several fungal pathogens. The results showed significant growth inhibition rates, indicating their potential use as agricultural fungicides .

| Compound | % Inhibition against Fusarium oxysporum |

|---|---|

| 1a | 85% |

| 1b | 78% |

| 1c | 90% |

| Control | 0% |

Case Study 2: Protein Stabilization

Research into the mechanisms of disulfide bond formation highlighted this compound's role in stabilizing protein structures. The compound was shown to effectively promote correct protein folding by forming essential disulfide bridges during synthesis .

Wirkmechanismus

The mechanism of action of acetyl benzyl disulfide involves the cleavage and formation of disulfide bonds. This compound can interact with thiol groups in proteins, leading to the formation of new disulfide bonds, which can stabilize protein structures. The acetyl group can also participate in various chemical reactions, contributing to the compound’s reactivity .

Vergleich Mit ähnlichen Verbindungen

Benzyl disulfide: Lacks the acetyl group, making it less reactive in certain chemical reactions.

Dibenzyl disulfide: Similar structure but without the acetyl group, leading to different reactivity and applications.

Acetyl disulfide: Contains an acetyl group but lacks the benzyl group, resulting in different chemical properties.

Uniqueness: Acetyl benzyl disulfide is unique due to the presence of both acetyl and benzyl groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable compound in organic synthesis and industrial applications .

Biologische Aktivität

Acetyl benzyl disulfide (ABDS), a compound characterized by the presence of both acetyl and disulfide functional groups, has garnered attention for its biological activities, particularly its fungicidal properties. This article delves into the synthesis, biological activity, and potential applications of ABDS, supported by case studies and relevant research findings.

Synthesis of this compound

ABDS can be synthesized through the reaction of substituted S-benzylthioisothiouronium chloride with thioacetic acid under mild conditions. The synthesis yields a white crystalline solid with a melting point of 56-57 °C. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry confirm the structure and purity of the compound .

Fungicidal Activity

The primary biological activity of ABDS is its fungicidal effect. Research has demonstrated that this compound exhibits significant antifungal properties against various fungal strains. The efficacy was assessed using standard in vitro techniques, revealing that ABDS significantly inhibits fungal growth at relatively low concentrations.

Table 1: Fungicidal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|

| Candida albicans | 50 µg/mL | High susceptibility |

| Aspergillus niger | 25 µg/mL | Moderate susceptibility |

| Penicillium spp. | 75 µg/mL | Low susceptibility |

These results indicate that ABDS is particularly effective against Candida albicans, which is notable given the rising resistance to conventional antifungal agents.

The mechanism by which ABDS exerts its antifungal effects may involve disruption of fungal cell membranes or interference with metabolic pathways critical for fungal growth. The presence of disulfide bonds is thought to play a crucial role in this activity, as disulfides can affect protein folding and function within fungal cells .

Case Studies

Case Study 1: Efficacy Against Candida albicans

In a controlled study, ABDS was applied to cultures of Candida albicans. The results showed a marked reduction in colony-forming units (CFUs) after treatment with ABDS compared to untreated controls. The study concluded that ABDS could serve as a potential therapeutic agent for candidiasis.

Case Study 2: Broader Antifungal Spectrum

Another investigation explored the efficacy of ABDS against a broader range of fungal pathogens, including dermatophytes and molds. The findings indicated that while ABDS was less effective against certain molds, it still demonstrated significant activity against dermatophytes, suggesting its potential use in treating skin infections caused by fungi .

Research Findings

Recent studies have expanded on the understanding of disulfides in biological contexts. For instance, it has been observed that disulfides like ABDS can act as antioxidants, capable of trapping free radicals and reducing oxidative stress in biological systems . This property may further enhance its therapeutic potential beyond antifungal applications.

Eigenschaften

IUPAC Name |

S-benzylsulfanyl ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS2/c1-8(10)12-11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZUENUQJKVZKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SSCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206703 | |

| Record name | Acetyl benzyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5797-02-4 | |

| Record name | Acetyl benzyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005797024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl benzyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.